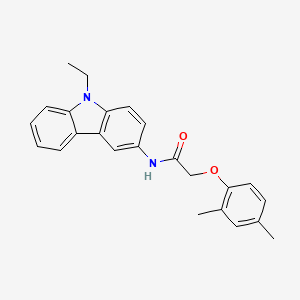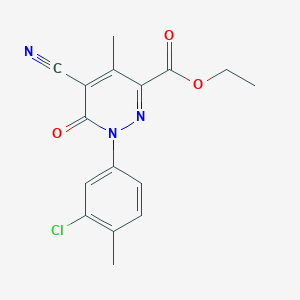
2-(2,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-ジメチルフェノキシ)-N-(9-エチル-9H-カルバゾール-3-イル)アセトアミドは、アセトアミド類に属する有機化合物です。この化合物は、2つのメチル基で置換されたフェノキシ基と、エチル基で置換されたカルバゾール部分の存在によって特徴付けられます。この化合物のユニークな構造は、さまざまな科学研究分野において関心を集めています。
2. 製法
合成経路と反応条件
2-(2,4-ジメチルフェノキシ)-N-(9-エチル-9H-カルバゾール-3-イル)アセトアミドの合成は、通常、以下の手順が含まれます。
フェノキシ中間体の形成: 出発物質である2,4-ジメチルフェノールは、塩基性条件下で適切なハロゲン化酢酸誘導体と反応させて、フェノキシ中間体を形成します。
カルバゾール誘導体とのカップリング: 次に、フェノキシ中間体を、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を使用して、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で、9-エチル-9H-カルバゾール-3-アミンとカップリングさせます。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が採用される場合がありますが、より大規模で行われます。収率と純度を高めるには、温度、溶媒、反応時間などの反応条件の最適化が重要です。
3. 化学反応解析
反応の種類
2-(2,4-ジメチルフェノキシ)-N-(9-エチル-9H-カルバゾール-3-イル)アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: フェノキシ基は酸化されてキノン誘導体を形成することができます。
還元: アミド基は還元されてアミンを形成することができます。
置換: フェノキシ環のメチル基は、求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などの試薬を酸性条件下で使用します。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの試薬を使用します。
置換: ルイス酸触媒の存在下で、ハロゲン(Cl₂、Br₂)などの求電子剤を使用します。
形成される主な生成物
酸化: キノン誘導体。
還元: アミン。
置換: ハロゲン化フェノキシ誘導体。
4. 科学研究への応用
2-(2,4-ジメチルフェノキシ)-N-(9-エチル-9H-カルバゾール-3-イル)アセトアミドは、次のような科学研究においてさまざまな応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: 潜在的な治療効果について調査されています。
産業: 新素材の開発や化学製造における前駆体として利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,4-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Coupling with Carbazole Derivative: The phenoxy intermediate is then coupled with 9-ethyl-9H-carbazole-3-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity.
化学反応の分析
Types of Reactions
2-(2,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The methyl groups on the phenoxy ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated phenoxy derivatives.
科学的研究の応用
2-(2,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用機序
2-(2,4-ジメチルフェノキシ)-N-(9-エチル-9H-カルバゾール-3-イル)アセトアミドの作用機序は、特定の分子標的との相互作用を含みます。フェノキシ基とカルバゾール基は、酵素や受容体と相互作用し、生物学的経路の調節につながる可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
6. 類似の化合物との比較
類似の化合物
2-(2,4-ジメチルフェノキシ)アセトアミド: カルバゾール部分を欠いています。
N-(9-エチル-9H-カルバゾール-3-イル)アセトアミド: フェノキシ基を欠いています。
2-(2,4-ジメチルフェノキシ)-N-(9H-カルバゾール-3-イル)アセトアミド: カルバゾール部分のエチル基を欠いています。
独自性
2-(2,4-ジメチルフェノキシ)-N-(9-エチル-9H-カルバゾール-3-イル)アセトアミドは、フェノキシ基とカルバゾール基の組み合わせによってユニークであり、類似の化合物と比較して、異なる化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
2-(2,4-dimethylphenoxy)acetamide: Lacks the carbazole moiety.
N-(9-ethyl-9H-carbazol-3-yl)acetamide: Lacks the phenoxy group.
2-(2,4-dimethylphenoxy)-N-(9H-carbazol-3-yl)acetamide: Lacks the ethyl group on the carbazole moiety.
Uniqueness
2-(2,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide is unique due to the combination of the phenoxy and carbazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C24H24N2O2 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
2-(2,4-dimethylphenoxy)-N-(9-ethylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C24H24N2O2/c1-4-26-21-8-6-5-7-19(21)20-14-18(10-11-22(20)26)25-24(27)15-28-23-12-9-16(2)13-17(23)3/h5-14H,4,15H2,1-3H3,(H,25,27) |
InChIキー |
RSUQKVITESYHJZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)C)C)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11607073.png)
![(2E)-6-benzyl-2-[2-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11607083.png)
![5-(4-methoxyphenyl)-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11607086.png)

![7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607101.png)
![4-({2-[3-(allylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11607114.png)
![1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11607122.png)
![Benzyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11607136.png)
![4-(4-butoxyphenyl)-3-hydroxy-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11607142.png)
![(4E)-4-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11607150.png)
![5-cyano-N-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11607161.png)
![4-(furan-2-yl)-2-[(1E)-N-hydroxyethanimidoyl]-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide](/img/structure/B11607165.png)
![ethyl {[3-acetyl-1-(2-chlorophenyl)-2-methyl-1H-indol-5-yl]oxy}acetate](/img/structure/B11607173.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B11607177.png)
